S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate is a complex organic compound with the molecular formula C10H8O4S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their diverse chemical reactivity and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different structural forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Wissenschaftliche Forschungsanwendungen
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Wirkmechanismus
The mechanism of action of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate: This compound is unique due to its dual thiophene and furan ring structure.
4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl derivatives: These compounds share the thiophene ring but lack the furan ring, leading to different reactivity and applications.
Furan-2-carbothioate derivatives: These compounds contain the furan ring but not the thiophene ring, resulting in distinct chemical properties
Uniqueness
The uniqueness of this compound lies in its combined thiophene and furan rings, which provide a versatile platform for chemical modifications and diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H8O4S2 |
---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
S-[(4-hydroxy-5-oxo-2H-thiophen-3-yl)methyl] furan-2-carbothioate |
InChI |
InChI=1S/C10H8O4S2/c11-8-6(5-16-10(8)13)4-15-9(12)7-2-1-3-14-7/h1-3,11H,4-5H2 |
InChI-Schlüssel |
PPHJVPABWBMYMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)S1)O)CSC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.